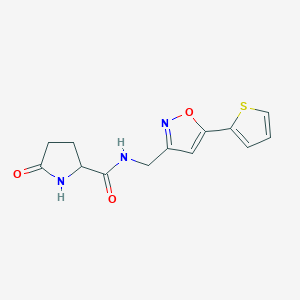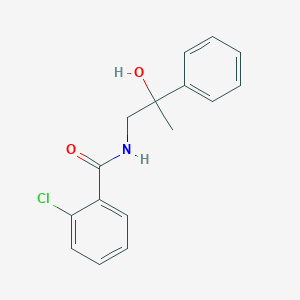![molecular formula C19H20ClN3O3 B2817292 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921469-38-7](/img/structure/B2817292.png)
3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
カタログ番号 B2817292
CAS番号:
921469-38-7
分子量: 373.84
InChIキー: PWUFKJBPLCJYCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as CDK2 inhibitors, which could be useful in cancer treatment . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is confirmed through molecular docking simulations. These simulations confirm the good fit into the CDK2 active site through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined through spectroscopic investigation .科学的研究の応用
Synthesis and Structural Analysis
- A study by Ashraf et al. (2019) focuses on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their structural, spectral, and computational exploration. The research employs spectral techniques like 1H, 13C NMR, and single-crystal X-ray diffraction for structural ascertainment, alongside DFT and TD-DFT computation for electronic structure analysis. The study highlights the potential of these compounds in various applications due to their unique properties (Ashraf et al., 2019).
Biological Activities and Applications
- Research into pyrimidine derivatives, such as those synthesized by Hirota et al. (1990), indicates the potential for these compounds to be used in various biological applications. Although the study focuses on the synthesis of thieno[2,3-d]pyrimidine derivatives, it underscores the importance of the structural framework present in the target compound for potential antimicrobial and anticancer applications (Hirota et al., 1990).
Chemical Properties and Reactivity
- Another study by Rauf et al. (2010) examines the synthesis, characterization, and urease inhibition of pyrido[1,2-a]pyrimidine derivatives, which are structurally related to the target compound. These findings suggest the potential for designing inhibitors against specific enzymes, showcasing the applicability of this chemical framework in developing therapeutic agents (Rauf et al., 2010).
Advanced Materials and Chemical Interactions
- The work by Trilleras et al. (2009) on the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine derivatives demonstrates the importance of understanding molecular interactions for the development of materials with specific properties. This research could inform the design of new materials with tailored electronic or optical characteristics (Trilleras et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFKJBPLCJYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


amino}acetamide](/img/structure/B2817211.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2817213.png)
![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817220.png)
![Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride](/img/structure/B2817221.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2817223.png)
![4-chloro-3-methyl-1-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2817228.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)